N-(4-acetylphenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
“N-(4-acetylphenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic, pyrrolidine, thiazole, and pyrimidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12(25)13-4-6-14(7-5-13)22-15(26)10-27-18-16-17(20-11-21-18)23-19(28-16)24-8-2-3-9-24/h4-7,11H,2-3,8-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWXXSNBNEACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide” likely involves multiple steps, including:
Formation of the thiazolo[4,5-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the acetylphenyl group: This can be done through acylation reactions.
Formation of the final acetamide linkage: This step may involve amidation reactions.
Industrial Production Methods
Industrial production methods would optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or thiazole moieties.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: The aromatic ring and other positions may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their potential as enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Material Science: The compound might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
Receptor Interaction: It could act as an agonist or antagonist at specific receptors.
Pathways Involved: The pathways would depend on the biological context, such as signaling pathways in cancer cells or inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide: can be compared with other thiazolo[4,5-d]pyrimidine derivatives, pyrrolidine-containing compounds, and acetamide derivatives.
Uniqueness
Structural Features: The unique combination of aromatic, pyrrolidine, thiazole, and pyrimidine moieties.
Biological Activity: Potential unique biological activities due to the specific structure.
Biological Activity
N-(4-acetylphenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C14H18N4O2S
This structure features a thiazolo-pyrimidine moiety linked to an acetylphenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related thiazolo-pyrimidine compounds. These compounds have shown efficacy against various pathogens, including those from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) . The specific biological activity of this compound against these pathogens remains to be fully characterized.
The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways in microbial cells. For example, compounds with similar structures have been shown to inhibit bacterial cell wall synthesis or interfere with DNA replication . The thiazolo-pyrimidine moiety may play a crucial role in these interactions due to its ability to mimic natural substrates.
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Preliminary data suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics . However, specific pharmacokinetic parameters for this compound need further investigation.
Study 1: Antimicrobial Efficacy
A study conducted on related thiazolo-pyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The researchers synthesized a series of compounds and evaluated their minimum inhibitory concentrations (MICs) against ESKAPE pathogens. Results indicated that modifications in the thiazole and pyrimidine rings could enhance antimicrobial potency .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the SAR of thiazolo-pyrimidine derivatives. The study revealed that substituents at specific positions on the thiazole ring significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains compared to their electron-donating counterparts .
Comparative Data Table
| Compound Name | Structure | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Compound A | Structure A | 8 | S. aureus |
| Compound B | Structure B | 16 | K. pneumoniae |
| N-(4-acetylphenyl)-2-{...} | Structure C | TBD | TBD |
*Note: TBD indicates that further studies are required to determine specific MIC values for N-(4-acetylphenyl)-2-{...}.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
